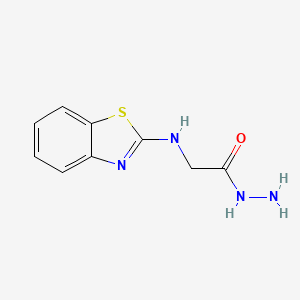

2-(1,3-Benzothiazol-2-ylamino)acetohydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1,3-Benzothiazol-2-ylamino)acetohydrazide” is a biochemical compound used for proteomics research . It is a part of a series of compounds that were designed and synthesized for anticonvulsant activity and neurotoxicity .

Synthesis Analysis

The compound was synthesized as part of a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . The synthesis process was designed keeping in view the structural requirement of the pharmacophore .Molecular Structure Analysis

The molecular formula of “2-(1,3-Benzothiazol-2-ylamino)acetohydrazide” is C9H10N4OS, with a molecular weight of 222.27 .Chemical Reactions Analysis

The titled compounds were evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Physical and Chemical Properties Analysis

“2-(1,3-Benzothiazol-2-ylamino)acetohydrazide” is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Wissenschaftliche Forschungsanwendungen

Biochemie: Proteomikforschung

2-(1,3-Benzothiazol-2-ylamino)acetohydrazid: wird in der Proteomikforschung eingesetzt, wo es als biochemisches Werkzeug zur Untersuchung der Proteinexpression, -modifikation und -interaktion dient . Seine molekulare Struktur ermöglicht die Interaktion mit Proteinen, die möglicherweise deren Funktion oder Stabilität beeinflusst. Dies kann entscheidend sein, um Krankheitsmechanismen zu verstehen und therapeutische Ziele zu identifizieren.

Pharmakologie: Antikonvulsive Aktivität

In der Pharmakologie wurde diese Verbindung auf ihre antikonvulsiven Eigenschaften hin untersucht. Studien haben gezeigt, dass Derivate von This compound ein Potenzial zur Behandlung von Epilepsie aufweisen, indem sie die Neurotransmitteraktivität modulieren und die Anfallshäufigkeit reduzieren . Dies eröffnet neue Möglichkeiten zur Entwicklung effektiverer und weniger toxischer Antiepileptika.

Umweltwissenschaften: Überwachung der Umweltverschmutzung

Die Derivate der Verbindung werden in den Umweltwissenschaften, insbesondere bei der Überwachung der Umweltverschmutzung, untersucht. Aufgrund seiner chemischen Reaktivität kann es zur Detektion und Quantifizierung von Umweltverschmutzungsstoffen verwendet werden. Dies hilft bei der Beurteilung der Umweltgesundheit und der Entwicklung von Sanierungsstrategien .

Materialwissenschaften: Synthese neuer Materialien

In der Materialwissenschaft ist This compound ein Vorläufer bei der Synthese neuer Materialien mit potenziellen Anwendungen in Elektronik, Photonik und Nanotechnologie . Seine Fähigkeit, komplexe Strukturen mit einzigartigen Eigenschaften zu bilden, macht es wertvoll für die Herstellung fortschrittlicher Materialien.

Chemieingenieurwesen: Prozessoptimierung

Diese Verbindung ist im Chemieingenieurwesen für die Prozessoptimierung von Bedeutung. Sie kann an der Katalyse beteiligt sein und die Effizienz chemischer Reaktionen verbessern. Dies ist entscheidend für die Skalierung von Produktionsprozessen und die Steigerung der Nachhaltigkeit der chemischen Produktion .

Molekularbiologie: Genexpressionsstudien

Schließlich wird This compound in der Molekularbiologie in Genexpressionsstudien eingesetzt. Es kann als molekulare Sonde dienen, um die Mechanismen der Genregulation zu verstehen. Dies ist grundlegend für die Weiterentwicklung des Wissens in der Genetik und die Entwicklung genbasierter Therapien .

Wirkmechanismus

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-(1,3-Benzothiazol-2-ylamino)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been evaluated for its anticonvulsant activity and neurotoxicity . The compound exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions suggest that 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide may modulate neurotransmitter activity and ion exchange processes.

Cellular Effects

2-(1,3-Benzothiazol-2-ylamino)acetohydrazide influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with GABA receptors and ion exchangers indicates its potential to modulate neuronal activity and cellular excitability. Additionally, its effects on gene expression may lead to changes in protein synthesis and cellular function.

Molecular Mechanism

The molecular mechanism of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide involves binding interactions with specific biomolecules. It has been shown to exhibit good binding properties with epilepsy molecular targets, including GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions suggest that the compound may act as an inhibitor or modulator of these targets, leading to changes in neuronal activity and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide have been observed over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound can provide protection against seizures for up to 1 hour at a dose of 100 mg/kg in mice . This indicates that the compound’s effects are sustained over a significant period, making it a potential candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide vary with different dosages in animal models. At a dose of 100 mg/kg, the compound has shown 75% protection against seizures in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

2-(1,3-Benzothiazol-2-ylamino)acetohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are important considerations for its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c10-13-8(14)5-11-9-12-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLGRSVTGQVADO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2591929.png)

![6-Chloro-3-(2-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2591931.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2591932.png)

![4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide](/img/structure/B2591933.png)

![2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2591943.png)

![1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2591947.png)